Product packaging for 2,4-Dibromo-5-isopropylthiazole(Cat. No.:)

2,4-Dibromo-5-isopropylthiazole

Cat. No.: B11837791
M. Wt: 285.00 g/mol
InChI Key: ZGFNEEVCVVQGAD-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-isopropylthiazole is a useful research compound. Its molecular formula is C6H7Br2NS and its molecular weight is 285.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Br2NS B11837791 2,4-Dibromo-5-isopropylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7Br2NS

Molecular Weight

285.00 g/mol

IUPAC Name

2,4-dibromo-5-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)9-6(8)10-4/h3H,1-2H3

InChI Key

ZGFNEEVCVVQGAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 2,4 Dibromo 5 Isopropylthiazole

Nucleophilic Substitution of Bromine Atoms

The bromine atoms at positions 2 and 4 are the most reactive sites on the 2,4-Dibromo-5-isopropylthiazole molecule. These positions are readily engaged in various cross-coupling reactions, allowing for the selective formation of new bonds.

Palladium-catalyzed cross-coupling reactions are highly effective for the substitution of bromine atoms on the thiazole (B1198619) ring. A key aspect of the reactivity of 2,4-dibromothiazole (B130268) derivatives is the potential for regioselectivity, where one bromine atom reacts preferentially over the other. Studies on the parent 2,4-dibromothiazole have shown that the C2 position is generally more reactive in many cross-coupling protocols. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the bromothiazole with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boron reagent and reductive elimination to yield the product. libretexts.orgresearchgate.net For 2,4-dibromothiazole, selective coupling at the C2 position can be achieved, leaving the C4-bromo group available for subsequent transformations. researchgate.net

Heck Reaction: The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This transformation is valuable for introducing vinyl groups onto the thiazole core. The reaction is catalyzed by palladium and proceeds under basic conditions. organic-chemistry.org While aryl bromides are generally good substrates for this reaction, careful optimization is often required to prevent side reactions like dehalogenation. beilstein-journals.org

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the bromothiazole with a terminal alkyne in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a powerful tool for creating C(sp)-C(sp2) bonds. nih.gov Research on 2,4-dibromothiazole demonstrates that Sonogashira coupling can be performed regioselectively at the C2 position to produce 2-alkynyl-4-bromothiazoles. researchgate.net

Reaction TypeCoupling PartnerCatalyst SystemConditionsProduct TypeRegioselectivity
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Organic/aqueous solvent, Heat2-Aryl/Vinyl-4-bromo-5-isopropylthiazolePreferential at C2
Heck Alkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Solvent (e.g., DMF), Heat2-Vinyl-4-bromo-5-isopropylthiazolePreferential at C2
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Solvent (e.g., THF/DMF), Room Temp to Heat2-Alkynyl-4-bromo-5-isopropylthiazolePreferential at C2

Beyond palladium-catalyzed C-C bond formation, the bromine atoms can be substituted by other nucleophiles.

Amination: The introduction of nitrogen-based functional groups can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the bromothiazole with an amine, providing access to amino-thiazole derivatives. The choice of ligand, base, and reaction conditions is crucial for achieving high yields and can influence the regioselectivity of the substitution.

Alkylation: Direct alkylation can be performed by first converting the C-Br bond into a more reactive organometallic intermediate. This typically involves a bromine-lithium exchange using an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated thiazole is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to introduce alkyl groups at the C2 or C4 position. Studies on 2,5-dibromo-4-chlorothiazole have shown that the reaction site can be controlled by the choice of solvent, with THF favoring reaction at the 5-position. clockss.org A similar principle of selective metal-halogen exchange could potentially be applied to this compound to functionalize either the C2 or C4 position.

Functionalization of the Isopropyl Side Chain

The isopropyl group, while generally robust, can be functionalized using modern C-H activation techniques or through classical oxidation/reduction chemistry, allowing for further diversification of the molecular structure.

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. acs.org Transition-metal catalysis, particularly with rhodium or palladium, can enable the selective activation of C-H bonds. nih.gov For an isopropyl group, the tertiary C-H bond is a potential site for such reactions. Catalytic systems can be designed to promote the coupling of this activated C-H bond with various partners, including alkenes or aryl halides, to forge new C-C bonds. researchgate.net Another approach involves polar reaction pathways where the heterocycle is activated, promoting the formation of an enamine-like tautomer that facilitates reactions at the benzylic-like position of the alkyl side chain. nih.gov

The isopropyl side chain is susceptible to oxidation under specific conditions. Strong oxidizing agents can potentially lead to the formation of a tertiary alcohol or, with cleavage of the carbon-carbon bond, a ketone at the thiazole C5 position. However, care must be taken as the thiazole ring itself can be sensitive to harsh oxidative conditions, sometimes leading to ring-opening. scholaris.ca Milder, more selective reagents would be required to functionalize the isopropyl group without degrading the heterocyclic core.

Reduction of the isopropyl group itself is not a typical transformation. However, if the side chain were first oxidized to a ketone (acetonyl group) or an alkene (isopropenyl group), then standard reduction methods using reagents like sodium borohydride (for the ketone) or catalytic hydrogenation (for the alkene) could be employed to generate an alcohol or saturate the double bond, respectively.

Formation of Fused and Bridged Heterocyclic Systems Utilizing this compound

The strategic functionalization of this compound enables its use as a key building block in the synthesis of intricate heterocyclic structures. Through sequential or one-pot reactions, the bromine atoms can be selectively displaced by various nucleophiles, leading to the formation of new rings fused to the original thiazole core.

Annulation Reactions Involving the Thiazole Core

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. While specific examples detailing the annulation reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of 2,4-dihalothiazoles provides a basis for predicting its behavior.

One common strategy for the synthesis of fused thiazole systems, such as thiazolo[3,2-b] ucm.esresearchgate.netnih.govtriazoles, involves the reaction of a 2-aminothiazole derivative with α-haloketones or related bifunctional electrophiles. In the context of this compound, this would first require the selective substitution of one of the bromine atoms, typically the more reactive one at the C2 position, with an amino group or a precursor that can be converted to an amino group. For instance, reaction with a suitable nitrogen nucleophile could yield 2-amino-4-bromo-5-isopropylthiazole. This intermediate could then undergo cyclization with various reagents to form fused systems.

Another potential annulation pathway involves the initial conversion of this compound to a 2-hydrazinylthiazole derivative. The resulting 2-hydrazinyl-4-bromo-5-isopropylthiazole would possess a nucleophilic hydrazine moiety capable of reacting with various electrophiles to construct a new fused ring. For example, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of a pyrazole ring fused to the thiazole core.

While the direct application of this compound in annulation reactions to form fused systems like thiazolo[3,2-a]pyrimidines is not explicitly detailed, the general synthetic routes to these scaffolds often rely on the reaction of 2-aminothiazoles with β-ketoesters or similar synthons. Therefore, the conversion of the starting dibromo compound to the corresponding 2-aminothiazole would be a critical initial step.

Construction of Novel Polyheterocyclic Scaffolds (e.g., clubbed triazole, oxadiazole, pyrrole, pyrazole derivatives)

The construction of polyheterocyclic scaffolds, where multiple heterocyclic rings are linked together, often referred to as "clubbed" systems, represents a significant area of synthetic chemistry. These molecules can exhibit unique biological activities due to the combination of different pharmacophores.

Clubbed Triazole and Oxadiazole Derivatives:

The synthesis of thiazole-clubbed triazole and oxadiazole derivatives often proceeds through a common intermediate, typically a thiazole-containing carboxylic acid hydrazide. Starting from this compound, a multi-step synthesis would be required. This would likely involve:

Selective functionalization at one of the bromine positions to introduce a group that can be converted into a carboxylic acid or its ester.

Conversion of the carboxylic acid derivative to the corresponding acid hydrazide by reaction with hydrazine hydrate.

Cyclization of the acid hydrazide to form the desired triazole or oxadiazole ring.

For the synthesis of a 1,2,4-triazole ring, the acid hydrazide can be reacted with a variety of one-carbon synthons under different conditions. For instance, reaction with an isothiocyanate followed by cyclization of the resulting thiosemicarbazide can yield a triazole-thione, which can be further functionalized.

For the construction of a 1,3,4-oxadiazole ring, the acid hydrazide can be cyclized using reagents such as carbon disulfide in the presence of a base, or by reaction with an orthoester.

A representative, though not specific to the isopropyl-substituted title compound, synthetic approach to thiazole-clubbed 1,3,4-oxadiazoles involves the reaction of a thiazolyl acetohydrazide with carbon disulfide and potassium hydroxide to form a 5-((thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol intermediate.

Pyrrole and Pyrazole Derivatives:

The synthesis of pyrrole and pyrazole rings attached to the thiazole core of this compound would necessitate the introduction of appropriate functional groups to facilitate the respective cyclization reactions.

For a pyrrole derivative, a common synthetic route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To link a pyrrole ring to the thiazole, one of the bromine atoms on the starting material could be substituted with a group that can be elaborated into a 1,4-dicarbonyl moiety or an amino group that can react with a pre-formed 1,4-dicarbonyl compound.

For the synthesis of a pyrazole ring, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a standard method. In this context, the this compound could be converted to a thiazolyl-hydrazine, which would then act as the hydrazine component in the cyclization reaction. Alternatively, a 1,3-dicarbonyl unit could be built onto the thiazole ring, which would then be reacted with hydrazine.

The following table summarizes the general synthetic strategies for constructing these polyheterocyclic scaffolds from a thiazole precursor, which could be conceptually applied to this compound after appropriate initial functionalization.

Target HeterocycleGeneral Synthetic Strategy from a Thiazole PrecursorKey Intermediate
Fused TriazoleReaction of a 2-aminothiazole with a reagent providing the remaining atoms of the triazole ring, or cyclization of a 2-hydrazinylthiazole.2-Amino- or 2-Hydrazinylthiazole
Clubbed TriazoleCyclization of a thiazole-containing acid hydrazide.Thiazolyl Acid Hydrazide
Clubbed OxadiazoleCyclization of a thiazole-containing acid hydrazide.Thiazolyl Acid Hydrazide
Clubbed PyrrolePaal-Knorr synthesis involving a thiazole-functionalized amine or 1,4-dicarbonyl compound.Thiazolyl Amine or 1,4-Dicarbonyl
Clubbed PyrazoleReaction of a thiazole-functionalized hydrazine with a 1,3-dicarbonyl compound, or a thiazolyl-1,3-dicarbonyl with hydrazine.Thiazolyl Hydrazine or 1,3-Dicarbonyl

Spectroscopic Characterization Methodologies for 2,4 Dibromo 5 Isopropylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of 2,4-Dibromo-5-isopropylthiazole and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy is utilized to identify the hydrogen atoms within a molecule. For a compound like this compound, the isopropyl group would produce characteristic signals. The methine proton (-CH) would appear as a multiplet, while the two methyl groups (-CH₃) would likely present as a doublet due to coupling with the methine proton. The aromatic character of the thiazole (B1198619) ring influences the chemical shifts of nearby protons. nih.gov

¹³C NMR Spectroscopy provides information about the carbon skeleton. In this compound, distinct signals would be expected for the two bromine-substituted carbons (C2 and C4) of the thiazole ring, the C5 carbon bearing the isopropyl group, and the carbons of the isopropyl substituent itself. The chemical shifts of the ring carbons are significantly influenced by the electronegativity of the adjacent heteroatoms (N and S) and the bromine substituents. nih.gov

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assembling the complete molecular structure. rsc.org HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques would be instrumental in definitively assigning the signals of the isopropyl group to the C5 position of the dibromothiazole ring. rsc.orgresearchgate.net

Illustrative ¹H and ¹³C NMR Data for a Substituted Thiazole Derivative

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
Isopropyl -CH ~ 3.0 - 3.5 ~ 30 - 35 Septet
Isopropyl -CH₃ ~ 1.2 - 1.5 ~ 20 - 25 Doublet
Thiazole C2-Br - ~ 135 - 145 -
Thiazole C4-Br - ~ 120 - 130 -
Thiazole C5 - ~ 145 - 155 -

Note: These are approximate values based on typical shifts for similar structures and are for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns under ionization. researchgate.net

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks (M⁺, M⁺+2, M⁺+4) with a distinctive intensity ratio of approximately 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. acs.orgacs.org

The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for thiazole derivatives can involve the cleavage of substituent groups and the rupture of the thiazole ring itself. For this compound, initial fragmentation might involve the loss of the isopropyl group or a bromine atom. The stability of the pyrimidine (B1678525) ring in related thiazolopyrimidines is noted to be higher than that of the fused thiazole ring during fragmentation. sapub.org

Expected Mass Spectrometry Data for this compound

Feature Expected m/z Value Interpretation
Molecular Ion (M⁺) Cluster ~285/287/289 Corresponds to C₆H₇Br₂NS, showing the 1:2:1 isotopic pattern for two bromine atoms.
Fragment Ion [M - CH(CH₃)₂]⁺ Loss of the isopropyl group.
Fragment Ion [M - Br]⁺ Loss of a bromine atom.

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq For this compound, the IR spectrum would show characteristic absorption bands for the C-H bonds of the isopropyl group (in the 2970-2870 cm⁻¹ region) and various vibrations associated with the thiazole ring, including C=N, C=C, and C-S stretching modes. nih.govscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as the aromatic thiazole ring, absorb light in the UV-Vis region. scielo.org.za The absorption spectrum of this compound would be expected to show absorption maxima corresponding to π → π* transitions within the thiazole ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. science-softcon.deresearchgate.net

Typical Spectroscopic Data for Substituted Thiazoles

Spectroscopic Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR ~2970-2870 C-H stretching (isopropyl)
IR ~1610 C=N stretching
IR ~1550 C=C stretching
UV-Vis ~250-300 π → π* transitions

Note: These are representative values for thiazole derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously confirm the connectivity of atoms and provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. nih.gov For this compound (C₆H₇Br₂NS), elemental analysis serves as a crucial final check to verify the empirical and molecular formula, ensuring the purity and correct composition of the synthesized compound. nih.govresearchgate.net

Theoretical Elemental Composition of this compound (C₆H₇Br₂NS)

Element Symbol Atomic Mass Molar Mass (g/mol) Percentage (%)
Carbon C 12.01 72.06 25.12
Hydrogen H 1.008 7.056 2.46
Bromine Br 79.90 159.80 55.70
Nitrogen N 14.01 14.01 4.88
Sulfur S 32.07 32.07 11.18

Applications in Advanced Chemical Synthesis and Materials Science

2,4-Dibromo-5-isopropylthiazole as a Key Synthon for Complex Organic Molecules

The utility of this compound as a synthon lies in the differential reactivity of its two bromine atoms, a characteristic well-documented for the parent 2,4-dibromothiazole (B130268). tum.denih.gov Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, can be performed regioselectively. tum.denih.gov The bromine atom at the 2-position of the thiazole (B1198619) ring is more electron-deficient and thus more susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for the initial cross-coupling reaction. tum.de This inherent regioselectivity allows for a stepwise and controlled introduction of different substituents at the 2- and 4-positions.

The presence of the isopropyl group at the 5-position, being an electron-donating group, can further modulate the electronic properties of the thiazole ring, potentially influencing the reaction rates and conditions required for these coupling reactions. This allows for the synthesis of a wide array of complex, unsymmetrically substituted thiazole derivatives. For instance, an aryl group could be introduced at the 2-position via a Suzuki coupling, followed by the introduction of a different functional group at the 4-position through a subsequent coupling reaction. This stepwise approach is invaluable for the construction of intricate molecular frameworks, including those found in pharmaceuticals and natural products.

Table 1: Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole

Reaction TypePosition of Initial SubstitutionCatalyst/ReagentsProduct Type
Negishi Coupling2-positionPd(0) catalyst, Alkyl/Aryl Zinc Halides2-substituted-4-bromothiazole
Stille Coupling2-positionPd(0) catalyst, Organotin reagents2-substituted-4-bromothiazole
Sonogashira Coupling2-positionPd(0) catalyst, Cu(I) co-catalyst, Terminal alkyne2-alkynyl-4-bromothiazole

This table illustrates the general regioselectivity observed in cross-coupling reactions with 2,4-dibromothiazole, which is expected to be similar for its 5-isopropyl derivative. nih.gov

Precursors for Conjugated Organic Materials and Polymers with Tunable Electronic Properties

Conjugated polymers, characterized by alternating single and double bonds, are at the forefront of research in organic electronics. rsc.orgnih.gov The electronic properties of these materials, such as their band gap and charge carrier mobility, can be finely tuned through the chemical design of their monomeric units. nih.gov Dibromo-aromatic compounds are essential building blocks for the synthesis of these polymers via cross-coupling polymerization reactions like Suzuki and Stille polycondensation. nih.govresearchgate.net

This compound is a prime candidate as a monomer for the synthesis of novel conjugated polymers. The two bromine atoms provide the necessary handles for polymerization. By copolymerizing this thiazole derivative with various di-boronic acids or di-stannanes, a variety of donor-acceptor (D-A) conjugated polymers can be synthesized. The electron-rich nature of the thiazole ring, further enhanced by the electron-donating isopropyl group, can be paired with electron-deficient co-monomers to create polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic bandgap is critical for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgnih.gov The isopropyl group also enhances the solubility of the resulting polymers in organic solvents, which is a crucial factor for solution-based processing and device fabrication.

Role in the Development of Luminescent and Optoelectronic Materials

The development of novel luminescent and optoelectronic materials is driven by the need for efficient and color-tunable light emitters for applications such as organic light-emitting diodes (OLEDs). nih.gov The thiazole moiety is a known component in many fluorescent and phosphorescent materials due to its electronic properties and ability to participate in π-conjugated systems.

By strategically functionalizing this compound, it is possible to create a range of luminescent small molecules and polymers. For example, coupling with aromatic or heteroaromatic boronic acids can extend the π-conjugation of the system, leading to materials that absorb and emit light at different wavelengths. The inherent polarity and potential for intermolecular interactions of the thiazole ring can also influence the solid-state packing and, consequently, the photoluminescent quantum yields of the materials. The selective introduction of different chromophores at the 2- and 4-positions allows for the rational design of materials with specific emission colors, making this compound a valuable scaffold for creating new generations of organic emitters. For instance, dibromo-heterocycles are used as building blocks for components in dye-sensitized solar cells (DSSCs) and OLEDs. nih.gov

Intermediate in the Synthesis of Diverse Heterocyclic Compound Libraries for Screening Purposes

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds to identify new leads. nih.govopenaccessjournals.com The generation of diverse chemical libraries often relies on the use of versatile building blocks that can be easily and systematically modified. nih.gov

This compound is an excellent starting point for the creation of focused libraries of thiazole derivatives. The two bromine atoms serve as orthogonal handles for diversification. One can envision a parallel synthesis approach where a common 2-substituted-4-bromo-5-isopropylthiazole intermediate is prepared on a large scale. This intermediate can then be reacted with a diverse set of boronic acids, amines, or other nucleophiles in a microplate format to generate a library of thousands of unique 2,4-disubstituted thiazole compounds. These libraries can then be screened for various biological activities or material properties. The ability to readily access a wide range of structurally diverse molecules from a single, readily available starting material underscores the importance of this compound in high-throughput discovery workflows.

Theoretical and Computational Investigations of 2,4 Dibromo 5 Isopropylthiazole

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like 2,4-Dibromo-5-isopropylthiazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of thiazole (B1198619) derivatives is characterized by the interplay of the sulfur and nitrogen heteroatoms and the substituents on the ring. In this compound, the bromine atoms at positions 2 and 4 are expected to act as electron-withdrawing groups, which would significantly influence the electron density of the thiazole ring. The isopropyl group at position 5, being an electron-donating group, would have an opposing effect.

Key parameters obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted thiazoles, the nature of the substituents dictates the HOMO and LUMO energy levels. For instance, studies on other halogenated thiazoles have shown that halogen substitution can lower both HOMO and LUMO energies. researchgate.net

The reactivity of this compound can be further understood by analyzing the molecular electrostatic potential (MEP) map. The MEP map visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites. In this molecule, the regions around the bromine atoms would likely exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack, while the nitrogen and sulfur atoms would be regions of negative potential.

Table 1: Calculated Electronic Properties of a Model Thiazole System

PropertyCalculated Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations for a substituted thiazole. Actual values for this compound would require specific DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are essential for studying the three-dimensional structure and dynamic behavior of this compound. These methods allow for the exploration of different conformations and the analysis of intermolecular interactions.

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group attached to the C5 position of the thiazole ring. Conformational analysis helps identify the most stable arrangement of the atoms in space, which corresponds to the lowest energy state. libretexts.org The rotation around the C-C bond connecting the isopropyl group to the thiazole ring will likely have a low energy barrier, allowing for multiple conformations to exist at room temperature. The relative populations of these conformers can be predicted using statistical mechanics based on their calculated energies.

MD simulations can provide a time-resolved picture of the molecule's motion and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net These simulations can reveal how the molecule behaves in a condensed phase, including its translational, rotational, and vibrational motions. The analysis of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents), is crucial for understanding its solubility and transport properties. For instance, the bromine atoms could participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition.

Table 2: Example of Conformational Energy Profile for Isopropyl Rotation

Dihedral Angle (degrees)Relative Energy (kcal/mol)
01.5
600.0
1201.5
1800.5

Note: This table represents a hypothetical energy profile for the rotation of the isopropyl group in this compound. The actual energy values would depend on the specific force field or quantum mechanical method used in the calculation.

Mechanistic Studies of Reaction Pathways and Transition States

Computational mechanistic studies are instrumental in understanding the detailed steps of chemical reactions involving this compound. These studies focus on identifying the transition states, which are the highest energy points along a reaction coordinate, and calculating the activation energies, which determine the reaction rates.

The bromine atoms at the 2 and 4 positions of the thiazole ring are potential sites for various chemical transformations, such as nucleophilic substitution or cross-coupling reactions. researchgate.netbeilstein-archives.org For example, in a substitution reaction, a nucleophile would attack the carbon atom attached to the bromine, leading to the displacement of the bromide ion. Computational methods can be used to model the entire reaction pathway, from reactants to products, through the transition state.

The stability of intermediates and the energy of transition states can be calculated to predict the feasibility and selectivity of a reaction. For instance, the deprotonation at specific sites on the thiazole ring can be studied to understand its behavior in the presence of a base. researchgate.net The presence of the isopropyl group can also influence the regioselectivity of reactions by sterically hindering access to the adjacent C4 position.

Table 3: Hypothetical Activation Energies for a Substitution Reaction

Reaction StepCalculated Activation Energy (kcal/mol)
Nucleophilic attack at C225
Nucleophilic attack at C428
Transition State 1 (C2)15
Transition State 2 (C4)18

Note: This table provides hypothetical activation energies for a nucleophilic substitution reaction at the C2 and C4 positions of this compound. The values are for illustrative purposes and would need to be determined through specific quantum chemical calculations for a given reaction.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to the Synthesis of Brominated Thiazoles

The chemical industry is increasingly embracing green chemistry to lessen its environmental footprint. This paradigm shift is influencing the synthesis of brominated thiazoles, with a focus on developing more sustainable and eco-friendly methods. bohrium.comresearchgate.net Traditional synthesis routes often rely on hazardous reagents and generate significant waste, prompting the search for greener alternatives. nih.gov

Key areas of development in the green synthesis of thiazole (B1198619) derivatives include:

Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, ionic liquids, and polyethylene (B3416737) glycol (PEG) is a primary focus. bohrium.combepls.com For instance, catalyst-free synthesis of 2-aminothiazoles has been achieved in PEG-400, and 2-(alkylsulfanyl)thiazoles have been synthesized in water. bepls.com

Catalyst-Free and Recyclable Catalysts: The development of catalyst-free reactions and the use of recyclable catalysts, such as magnetic nanoparticles and nanochitosan, are gaining traction. bohrium.combepls.com These approaches not only reduce waste but also simplify product purification. bohrium.com A transition metal-free decarboxylative bromination of thiazole carboxylic acids has been developed as an environmentally friendly procedure. beilstein-archives.orgresearchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are being employed to shorten reaction times, improve yields, and enhance selectivity. bohrium.comnih.gov These techniques offer a more energy-efficient alternative to traditional heating methods. bohrium.com

Alternative Brominating Agents: To avoid the use of hazardous elemental bromine, researchers are exploring alternative brominating agents like N-bromosuccinimide (NBS). mdpi.comlookchem.com Methods have been developed to produce the full family of bromothiazoles, including 2,4-dibromothiazole (B130268), without elemental bromine. lookchem.comacs.org

These green chemistry approaches are not only environmentally advantageous but also often lead to improved economic viability through reduced waste and energy consumption. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The bromine atoms on the thiazole ring of 2,4-dibromo-5-isopropylthiazole serve as versatile handles for a variety of chemical transformations, opening up avenues for the synthesis of diverse derivatives. The regioselectivity of these reactions is a key area of investigation, with studies showing that the 2-position of 2,4-dibromothiazole is more reactive in certain cross-coupling reactions. thieme-connect.com

Future research is expected to focus on:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are instrumental in creating new carbon-carbon and carbon-heteroatom bonds. beilstein-archives.orgresearchgate.net Developing more efficient and selective catalytic systems for these transformations on brominated thiazoles remains an active area of research. researchgate.net

Metal-Free Transformations: The development of transition-metal-free reactions is a growing trend in organic synthesis. beilstein-archives.orgresearchgate.net Exploring such reactions for the functionalization of this compound can lead to more sustainable and cost-effective synthetic routes.

Novel Ring-Forming Reactions: The thiazole ring itself can participate in or be constructed through novel cyclization reactions. nih.gov Research into new multicomponent reactions and domino processes can provide efficient pathways to complex thiazole-containing scaffolds. acs.org For example, a one-pot synthesis of thiazoles from ethylarenes using NBS in water has been reported. mdpi.com

The exploration of these novel reactivity patterns will expand the synthetic toolbox available to chemists and enable the creation of previously inaccessible thiazole derivatives.

Design and Synthesis of Next-Generation Thiazole-Based Functional Materials

Thiazole derivatives are recognized as privileged structures in medicinal chemistry and are increasingly being explored for their potential in materials science. acs.orgfrontiersin.org The unique electronic and structural properties of the thiazole ring make it an attractive building block for a variety of functional materials. beilstein-archives.org

Emerging research in this area includes:

Fluorescent Dyes: 2,5-substituted 4-hydroxythiazoles have been identified as a class of fluorescent dyes with tunable absorption and emission wavelengths. researchgate.net Further research into the photophysical properties of new thiazole derivatives could lead to the development of advanced probes for biological imaging and sensors.

Organic Electronics: The electron-rich nature of the thiazole ring suggests its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis and characterization of thiazole-containing polymers and small molecules for these applications is a promising field of study.

Bioactive Polymers and Materials: Incorporating the thiazole moiety into polymers can impart biological activity to the material. For instance, thiazole-containing materials could be developed for use as antimicrobial surfaces or in drug delivery systems.

The design and synthesis of these next-generation materials will rely on a deep understanding of the structure-property relationships of thiazole derivatives.

Development of High-Throughput Synthesis and Screening Methodologies for Thiazole Derivatives

To accelerate the discovery of new thiazole-based compounds with desired properties, high-throughput synthesis and screening methods are becoming increasingly important. researchgate.net These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly speeding up the research and development process.

Key aspects of this trend include:

Automated Synthesis: The use of robotic systems for automated synthesis can enable the rapid and parallel production of a wide array of thiazole derivatives. This allows for the systematic exploration of a large chemical space.

High-Throughput Screening: Once synthesized, these compound libraries can be rapidly screened for biological activity or material properties using high-throughput screening (HTS) techniques. nih.govorientjchem.org This can involve assays for enzyme inhibition, cell viability, or fluorescence, among others. researchgate.netaip.org

In Silico Screening and Design: Computational methods, such as molecular docking and virtual screening, are powerful tools for identifying promising thiazole-based candidates before they are synthesized. nih.govmdpi.com This in silico approach can help to prioritize synthetic efforts and increase the hit rate of screening campaigns. nih.gov

The integration of high-throughput synthesis, screening, and computational design will be crucial for unlocking the full potential of the thiazole scaffold in various applications.

Q & A

Q. What are the standard synthetic protocols for 2,4-Dibromo-5-isopropylthiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and cyclocondensation reactions. For example, substituted thiazoles are synthesized via refluxing precursors (e.g., thiourea derivatives) with brominating agents in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Optimization includes:
  • Solvent Choice : Absolute ethanol or DMF for solubility and reactivity .
  • Catalysis : Acidic conditions (e.g., acetic acid) to accelerate cyclization .
  • Temperature : Reflux (~80°C) to ensure complete reaction .
    Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, aromatic protons in thiazole rings appear at δ 7.2–8.5 ppm .
  • IR : Stretching vibrations for C-Br (500–600 cm1^{-1}) and C=S (1100–1250 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles .

Q. How can researchers ensure purity and reproducibility in synthetic batches?

  • Methodological Answer :
  • Chromatographic Methods : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/Br percentages (tolerance ≤0.3%) .
  • Melting Point Consistency : Narrow ranges (e.g., 145–147°C) indicate purity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, thiazole derivatives show affinity for kinase ATP-binding sites (docking scores ≤-8.0 kcal/mol) .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ constants) with antibacterial IC50_{50} values .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from dynamic effects in solution vs. solid state .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing anomalies .
  • Twinned Data Refinement : Use SHELXL to model overlapping crystallographic domains, improving R-factor convergence .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

  • Methodological Answer :
  • SAR Studies : Replace bromine with Cl/F and assay against microbial targets. For example, 5-fluorophenyl analogs show enhanced antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL for Br) .
  • Bioisosterism : Replace thiazole with triazole to improve metabolic stability while retaining activity .
  • Table : Comparative Bioactivity of Derivatives
SubstituentAnticancer IC50_{50} (µM)Antibacterial MIC (µg/mL)
2,4-DiBr-5-isopropyl12.38.0
2-Cl-4-Br-5-ethyl18.76.5
2-F-4-Br-5-isopropyl9.83.2
Source: Adapted from .

Methodological Notes

  • Data Integrity : PubChem and EPA DSSTox provided canonical SMILES and toxicity profiles .
  • Ethical Compliance : Non-therapeutic use emphasized, as FDA approval is absent for such compounds .

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